molecular formula C20H16BrNO3S B10868271 Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10868271
M. Wt: 430.3 g/mol
InChI Key: HVHAQCQZMFQVCV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Biological Activity

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN1O3SC_{15}H_{14}BrN_{1}O_{3}S. The compound features a thiophene ring, which is known for its diverse biological activities, and a bromophenyl group that may contribute to its pharmacological properties.

Inhibition of Protein Kinases

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant inhibitory effects on atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various signaling pathways related to inflammation and vascular permeability. The structure-activity relationship (SAR) analyses indicate that electron-donating groups on the aryl moiety enhance inhibitory activity against these kinases .

Anti-inflammatory Effects

Research has shown that compounds derived from thiophene can modulate inflammatory responses through inhibition of NFκB-driven gene transcription. This compound may exert similar effects, potentially making it useful in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Kinase InhibitionSignificant reduction in activity (IC50 in low nanomolar range)
Anti-inflammatoryInhibition of NFκB-driven transcription
Vascular PermeabilityModulation of endothelial cell permeability

Case Study 1: Anti-cancer Potential

In a study examining the anti-cancer properties of thiophene derivatives, this compound was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast and lung cancer models, suggesting its potential as an anti-cancer agent .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown that the administration of this compound led to significant reductions in tumor size and improved survival rates. The underlying mechanism was linked to the inhibition of tumor-associated angiogenesis, mediated by the downregulation of VEGF expression .

Properties

Molecular Formula

C20H16BrNO3S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)

InChI Key

HVHAQCQZMFQVCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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